molecular formula C51H64ClN4O9PSi B1435342 2'-tert-Butyldimethylsilyl-O4-(4-chlorophenyl)-5'-o-dmt-uridine 3'-ce-phosphoramidite CAS No. 220382-28-5

2'-tert-Butyldimethylsilyl-O4-(4-chlorophenyl)-5'-o-dmt-uridine 3'-ce-phosphoramidite

Cat. No. B1435342
CAS RN: 220382-28-5
M. Wt: 971.6 g/mol
InChI Key: DHFZITNABJEUHO-CFFQSJKFSA-N
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Description

“2’-tert-Butyldimethylsilyl-O4-(4-chlorophenyl)-5’-o-dmt-uridine 3’-ce-phosphoramidite” is a compound used in the biomedical industry for the research and development of oligonucleotides . It is utilized in the development of nucleic acid-based drugs and diagnostic tools for the research of various diseases, including genetic disorders and viral infections .


Molecular Structure Analysis

The molecular formula of this compound is C51H64CIN4O9PS . Its molecular weight is 971.60 g/mol .


Physical And Chemical Properties Analysis

The InChI Key of this compound is DHFZITNABJEUHO-CFFQSJKFSA-N .

Scientific Research Applications

Trinucleotide Phosphoramidites Synthesis

The chemical is utilized in the development of methods for synthesizing trinucleotide phosphoramidites, both in solution and on solid phase. These methods provide easy access to trinucleotide phosphoramidites capable of undergoing coupling reactions through the solid‐phase phosphoramidite approach, essential for DNA and RNA synthesis. The use of orthogonal protecting groups, including tert-butyldimethylsilyl (TBDMS), plays a crucial role in these synthesis processes, ensuring the protection of functional groups during the chemical reactions (Suchsland, Appel, & Müller, 2018).

Amide-Linked Ribonucleoside Dimers Synthesis

This compound is instrumental in the creation of amide-linked ribonucleoside dimers, starting with tert-butyldimethylsilyl (TBDMS) derivatives. These dimers play a significant role in nucleic acid chemistry, providing a pathway for creating more complex nucleic acid structures and potentially impacting fields like genetic research and drug development (Peterson et al., 1999).

Synthesis of Photoactive RNA Phosphoramidites

The chemical is also utilized in synthesizing new photoactive RNA phosphoramidites, such as 5-bromouridine, 5-iodouridine, and O4-triazolouridine. These photoactive compounds are crucial in incorporating photoprobes into RNA sequences during chemical syntheses, enabling the study of RNA structure and function under various conditions, which is vital for understanding RNA's role in biological processes and disease states (Shah, Wu, & Rana, 1994).

properties

IUPAC Name

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[4-(4-chlorophenoxy)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H64ClN4O9PSi/c1-35(2)56(36(3)4)66(61-33-15-31-53)64-46-44(34-60-51(37-16-13-12-14-17-37,38-18-24-41(58-8)25-19-38)39-20-26-42(59-9)27-21-39)63-48(47(46)65-67(10,11)50(5,6)7)55-32-30-45(54-49(55)57)62-43-28-22-40(52)23-29-43/h12-14,16-30,32,35-36,44,46-48H,15,33-34H2,1-11H3/t44-,46-,47-,48-,66?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFZITNABJEUHO-CFFQSJKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)OC3=CC=C(C=C3)Cl)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)OC3=CC=C(C=C3)Cl)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H64ClN4O9PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

971.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-tert-Butyldimethylsilyl-O4-(4-chlorophenyl)-5'-o-dmt-uridine 3'-ce-phosphoramidite

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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